UNII-3316O9T2FK
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Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) 3316O9T2FK is known as KDT-500, (-)-. Its molecular formula is C21H34O5, and it has a molecular weight of 366.4917. This compound is also referred to as (-)-cis-tetrahydroisohumulone and has a complex structure with multiple stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for KDT-500, (-)- would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
KDT-500, (-)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
KDT-500, (-)- has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: KDT-500, (-)- could be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of KDT-500, (-)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to KDT-500, (-)- include other tetrahydroisohumulones and related cyclopentenone derivatives. These compounds share structural similarities but may differ in their stereochemistry, functional groups, and biological activity.
Uniqueness
KDT-500, (-)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
26054-19-3 |
---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m1/s1 |
InChI Key |
JIZQRWKUYFNSDM-VFNWGFHPSA-N |
Isomeric SMILES |
CC(C)CC[C@@H]1C(=O)C(=C([C@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
Canonical SMILES |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
544444-94-2 | |
Origin of Product |
United States |
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